molecular formula C12H16ClF3N4 B2916188 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanamine CAS No. 338792-81-7

2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanamine

Cat. No.: B2916188
CAS No.: 338792-81-7
M. Wt: 308.73
InChI Key: AOUXQOIEZKRYHQ-UHFFFAOYSA-N
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Description

2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanamine is a synthetically designed chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a piperazino-ethanamine sidechain linked to a 3-chloro-5-(trifluoromethyl)pyridine heterocycle, a motif recognized in the development of pharmacologically active compounds . The piperazine and ethanamine functional groups are common pharmacophores that facilitate interaction with various biological targets, particularly in the central nervous and immune systems. Researchers are exploring this compound as a key intermediate or lead structure for developing novel therapeutic agents. The presence of the trifluoromethyl group is a strategic element in modern agrochemical and pharmaceutical design, often used to modulate a compound's metabolic stability, lipophilicity, and binding affinity . The chloro-substituted pyridine ring is a privileged structure in medicinal chemistry, frequently found in compounds with diverse biological activities. This specific molecular architecture suggests potential research applications in designing and synthesizing new molecules for investigating diseases of the nervous system and immune-mediated disorders . Its value to researchers lies in its utility as a versatile building block for constructing more complex molecules and its potential to serve as a core scaffold for probing novel biological mechanisms. Further investigation is ongoing to fully elucidate its specific molecular targets and mechanism of action in experimental models. This product is intended for research purposes only in laboratory settings.

Properties

IUPAC Name

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClF3N4/c13-10-7-9(12(14,15)16)8-18-11(10)20-5-3-19(2-1-17)4-6-20/h7-8H,1-6,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUXQOIEZKRYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanamine typically involves multiple steps, starting with the preparation of 3-chloro-5-(trifluoromethyl)pyridine. This intermediate can be synthesized through the chlorination of 5-(trifluoromethyl)pyridine. The next step involves the reaction of this intermediate with piperazine under controlled conditions to form the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial properties .

Comparison with Similar Compounds

Research and Regulatory Considerations

  • Applications : The primary amine in the target compound suggests CNS or antimicrobial applications, contrasting with agrochemical analogs .
  • Data Gaps : Physical properties (e.g., melting point, solubility) for many analogs, including the target compound, remain uncharacterized .

Biological Activity

The compound 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanamine , also known as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanamine includes a piperazine ring, a chlorinated pyridine moiety, and a trifluoromethyl group. The presence of these functional groups contributes to its unique biological properties.

The mechanism of action for this compound involves interaction with various biological targets, including receptors and enzymes. The trifluoromethyl and chlorinated pyridine groups enhance binding affinity, while the piperazine moiety aids in solubility and bioavailability.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Studies have shown that derivatives of piperazine compounds possess significant antibacterial and antifungal activities. For instance, compounds similar to 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanamine have been evaluated for their efficacy against various bacterial strains, demonstrating inhibition at specific concentrations.
  • Anticancer Potential : The compound's ability to inhibit poly(ADP-ribose) polymerase (PARP) has been explored, positioning it as a potential candidate in cancer therapy. PARP inhibitors are known to interfere with DNA repair mechanisms in cancer cells, leading to increased cell death .
  • Neuropharmacological Effects : There is emerging evidence that piperazine derivatives may influence neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating neurological disorders .

Case Studies

  • Antibacterial Screening : A study conducted on various piperazine derivatives, including compounds structurally related to 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanamine, revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the specific bacterial strain tested .
  • Inhibition of Cancer Cell Proliferation : In vitro studies demonstrated that the compound could reduce the proliferation of specific cancer cell lines by over 70% at concentrations around 25 µM. This effect was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways .

Data Table

Biological ActivityObserved EffectReference
AntibacterialMIC values between 10-50 µg/mL
Anticancer (cell lines)>70% reduction in proliferation at 25 µM
Neuropharmacological effectsModulation of serotonin/dopamine pathways

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